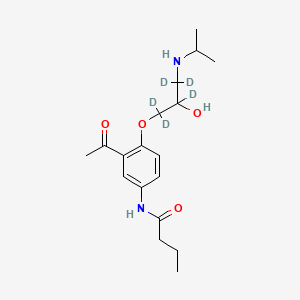
Acébutolol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acebutolol-d5 is the deuterium labeled Acebutolol . It is a stable heavy isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
While specific synthesis methods for Acebutolol-d5 were not found in the search results, it is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules . This is often done as part of the drug development process.Molecular Structure Analysis
The molecular weight of Acebutolol-d5 is 341.46 and its formula is C18H23D5N2O4 . The SMILES representation isCC(C)NC([2H])([2H])C(O)([2H])C([2H])([2H])OC1=C(C=C(C=C1)NC(CCC)=O)C(C)=O .
Applications De Recherche Scientifique
Recherche pharmaceutique
L'Acébutolol-d5 peut être utilisé dans la recherche pharmaceutique, en particulier dans le développement et les tests de médicaments ciblant les maladies cardiovasculaires . Le marquage au deutérium permet aux chercheurs de suivre l'absorption, la distribution, le métabolisme et l'excrétion du médicament dans l'organisme.
Développement de méthodes analytiques
L'this compound peut être utilisé dans le développement de méthodes analytiques, la validation de méthodes (AMV) et les applications de contrôle de la qualité (CQ) pour les demandes d'autorisation abrégée de mise sur le marché (ANDA) ou lors de la production commerciale d'acébutolol . Cela permet de garantir la qualité et l'efficacité du médicament.
Recherche biochimique
En recherche biochimique, l'this compound peut être utilisé comme étalon de référence . Cela signifie qu'il peut être utilisé pour calibrer les dosages, valider les méthodes analytiques et assurer la précision des résultats expérimentaux.
Recherche en neurologie
Bien que des études spécifiques n'aient pas été trouvées dans ma recherche, étant donné que l'acébutolol est un bêta-bloqueur utilisé pour traiter l'hypertension artérielle et les battements cardiaques irréguliers , l'this compound pourrait potentiellement être utilisé en recherche en neurologie pour étudier les effets des bêta-bloqueurs sur le système nerveux.
Recherche en protéomique
L'this compound est mentionné comme un biochimique pour la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, et l'this compound pourrait être utilisé pour étudier l'interaction de l'acébutolol avec diverses protéines dans l'organisme.
Études de marquage isotopique stable
L'this compound, en raison de son marquage au deutérium, peut être utilisé dans des études de marquage isotopique stable . Ces études peuvent fournir des informations précieuses sur les voies métaboliques que l'acébutolol suit dans l'organisme.
Mécanisme D'action
Target of Action
Acebutolol-d5 primarily targets the β1-adrenergic receptors . These receptors are predominantly found in the heart and are responsible for mediating the effects of epinephrine and norepinephrine, which are hormones that increase the heart rate and blood pressure .
Mode of Action
Acebutolol-d5 acts as a selective β1-receptor antagonist . This means it competes with epinephrine and norepinephrine for binding to β1-receptors, thereby blocking their action . As a result, the heart rate and blood pressure are lowered . This drug then has the reverse effect of epinephrine .
Biochemical Pathways
By blocking the β1-receptors, Acebutolol-d5 inhibits the effects of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure . This reduces the workload of the heart and decreases oxygen consumption by the heart .
Pharmacokinetics
The bioavailability of Acebutolol-d5 is around 40% . It undergoes hepatic metabolism and has an elimination half-life of 3-4 hours for the parent drug and 8-13 hours for the active metabolite . About 30% of the drug is excreted through the kidneys and 60% through the biliary route .
Result of Action
The primary result of Acebutolol-d5’s action is a decrease in heart rate and blood pressure . This can help manage conditions such as hypertension and ventricular premature beats . Additionally, by reducing the workload of the heart, Acebutolol-d5 can help prevent angina, a condition characterized by chest pain due to reduced blood flow to the heart .
Action Environment
The action of Acebutolol-d5 can be influenced by various environmental factors. For instance, the bioavailability of the drug can be increased in elderly subjects, presumably due to age-related reduction in first-pass metabolism and renal function . Furthermore, the drug’s efficacy can be affected by the patient’s health status, such as the presence of asthma or chronic obstructive pulmonary disease (COPD) .
Orientations Futures
While specific future directions for Acebutolol-d5 were not found in the search results, one study suggests that Acebutolol, an FDA-approved beta blocker for hypertension therapy, could have a new repurposed effect on type 2 diabetes elevating glucose uptake process by inhibiting JNK-JIP1 interaction .
Analyse Biochimique
Biochemical Properties
Acebutolol-d5, like its parent compound Acebutolol, interacts with β1-adrenergic receptors . These receptors are proteins that bind epinephrine (adrenaline), a hormone and neurotransmitter whose signaling, mediated by β1-adrenergic receptors, increases the heart rate, dilates blood vessels, and raises blood pressure .
Cellular Effects
Acebutolol-d5’s effects on cells are presumed to be similar to those of Acebutolol. It acts as a selective β1-receptor antagonist, blocking the action of epinephrine and norepinephrine on β1-adrenergic receptors, thereby decreasing the heart rate and blood pressure . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Acebutolol-d5 involves its action as a β1-adrenergic receptor antagonist . When epinephrine binds to β1-adrenergic receptors, it triggers a cascade of reactions that ultimately lead to increased heart rate and blood pressure . Acebutolol-d5, by blocking these receptors, prevents this cascade, thereby exerting its therapeutic effects .
Temporal Effects in Laboratory Settings
Acebutolol, the parent compound, has a half-life of 3-4 hours
Dosage Effects in Animal Models
The effects of Acebutolol-d5 dosage in animal models have not been specifically studied. Studies on Acebutolol have shown that it can induce diabetes in experimental animals . The dose required for inducing diabetes depends on the animal species, route of administration, and nutritional status .
Metabolic Pathways
Acebutolol-d5 is likely to be involved in similar metabolic pathways as Acebutolol. Acebutolol is metabolized in the liver and has a bioavailability of 40% (range 35 to 50%) . It is excreted via the kidneys (30%) and bile (60%) .
Transport and Distribution
Given its similarity to Acebutolol, it is likely to be distributed throughout the body, reaching therapeutic concentrations in the heart, where it exerts its primary effects .
Subcellular Localization
Given its role as a β1-adrenergic receptor antagonist, it is likely to be found in the cell membrane, where these receptors are located .
Propriétés
IUPAC Name |
N-[3-acetyl-4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/i10D2,11D2,15D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEMGAFJFRBGGG-FPQCMJPGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


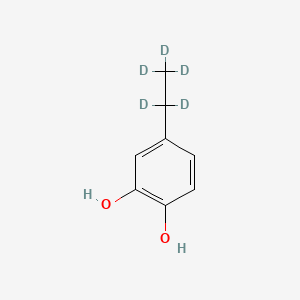



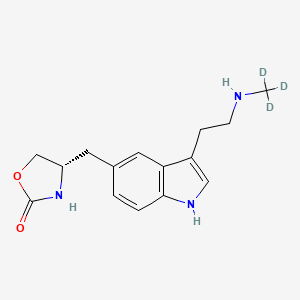
![(4S)-4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B563128.png)
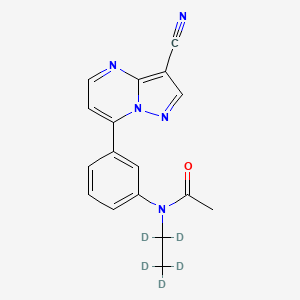

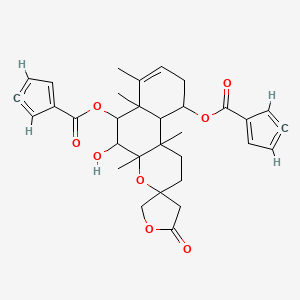
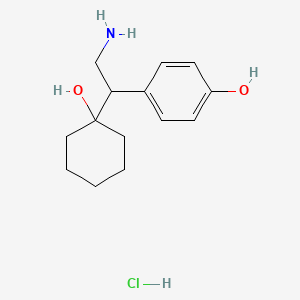
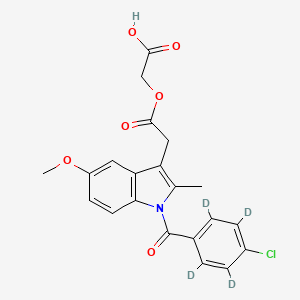
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-amino-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B563138.png)
